molecular formula C18H26N2O4 B1478333 1-(Tert-butoxycarbonyl)-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid CAS No. 1367039-52-8

1-(Tert-butoxycarbonyl)-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1478333
CAS No.: 1367039-52-8
M. Wt: 334.4 g/mol
InChI Key: PGIBSSNTRFIJEE-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-14(15(11-20)16(21)22)12-6-8-13(9-7-12)19(4)5/h6-9,14-15H,10-11H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIBSSNTRFIJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Tert-butoxycarbonyl)-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid (commonly referred to as compound 1) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino substituent, which may influence its pharmacological properties. This article reviews the biological activity of compound 1, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, the presence of the dimethylamino group is significant for enhancing the lipophilicity and bioavailability of the compound.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds, including compound 1, exhibit potent inhibitory effects on bacterial topoisomerases, which are critical for DNA replication and transcription. Studies have shown that these compounds can inhibit both DNA gyrase and topoisomerase IV from Escherichia coli, leading to their potential use as antibacterial agents .

Antibacterial Activity

Compound 1 has been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus< 32
Enterococcus faecalis< 16
Escherichia coli< 64

These results suggest that compound 1 exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens .

Anticonvulsant Activity

In addition to its antibacterial properties, compound 1 has shown promise in anticonvulsant activity. In animal models, it demonstrated significant efficacy in reducing seizure frequency during the maximal electroshock (MES) test. The mechanism appears to involve modulation of sodium and calcium channels, along with antagonism of TRPV1 receptors .

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various pyrrolidine derivatives, including compound 1. The results highlighted its low nanomolar inhibition against DNA gyrase and topoisomerase IV, confirming its potential as a dual-action antibacterial agent .

Study on Anticonvulsant Properties

Another study focused on the anticonvulsant effects of compound 1 in seizure models. The findings indicated that it significantly reduced seizure activity compared to controls, supporting its development as a therapeutic agent for epilepsy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.